This compound is classified under sulfonamides, which are a group of compounds containing the sulfonamide functional group (-SO2NH2). Sulfonamides are widely recognized for their antibacterial properties and have been utilized extensively in pharmaceuticals. The specific compound N-Ethylpyrimidine-5-sulfonamide has been studied for its antiproliferative activities against various cancer cells and its potential use in treating parasitic diseases such as malaria and sleeping sickness .
The synthesis of N-Ethylpyrimidine-5-sulfonamide typically involves several steps:
In industrial settings, oxidative coupling methods involving thiols and amines are often employed to streamline the synthesis process and minimize waste generation .
N-Ethylpyrimidine-5-sulfonamide has a molecular formula of and a molecular weight of 202.24 g/mol. The compound's structure can be represented as follows:
This structure highlights the presence of both the pyrimidine ring and the sulfonamide group, which are crucial for its biological activity.
N-Ethylpyrimidine-5-sulfonamide participates in various chemical reactions:
Common reagents used in these reactions include ammonium thiocyanate and benzylidene acetones, often under moderate temperatures with catalysts to enhance yields .
The mechanism of action of N-Ethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets within cells. Notably, it has been observed to induce apoptosis in cancer cells by blocking the cell cycle at the S phase. This action is critical in developing anticancer therapies, as it can inhibit cell proliferation effectively .
The physical properties of N-Ethylpyrimidine-5-sulfonamide include:
Chemical properties include:
N-Ethylpyrimidine-5-sulfonamide has several notable applications:
The sulfonamide functional group (–SO₂NH₂) represents one of medicinal chemistry's most versatile scaffolds, originating with Gerhard Domagk's 1932 discovery of Prontosil (sulfonamidochrysoidine) as the first synthetic broad-spectrum antibacterial agent [10]. This breakthrough catalyzed the development of over 5,400 sulfonamide derivatives by 1945, establishing fundamental structure-activity relationship (SAR) principles. The historical trajectory reveals two distinct evolutionary branches:
Antibacterial Sulfonamides: Characterized by the critical N⁴-arylamine group (e.g., sulfadiazine, sulfamethazine), these function as dihydropteroate synthase inhibitors, blocking folate biosynthesis in bacteria [6]. Their clinical utility expanded beyond infections to include sulfasalazine for inflammatory bowel disease and rheumatoid arthritis [10].
Non-Antibacterial Sulfonamides: Lacking the arylamine group, these emerged as privileged scaffolds for diverse therapeutic targets:
This structural diversification demonstrated the sulfonamide group's capacity for target promiscuity while maintaining drug-likeness—a precedent supporting N-ethylpyrimidine-5-sulfonamide's development as a modern hybrid scaffold.
Table 1: Key Milestones in Sulfonamide Drug Development
Year | Compound | Therapeutic Class | Clinical Significance |
---|---|---|---|
1932 | Prontosil | Antibacterial | First synthetic broad-spectrum antibiotic |
1941 | Sulfacetamide | Antibacterial | Improved urinary tract infection treatment |
1950s | Acetazolamide | Carbonic anhydrase inhibitor | Glaucoma management |
1957 | Hydrochlorothiazide | Diuretic | Hypertension first-line therapy |
1999 | Celecoxib | COX-2 inhibitor | NSAID alternative with reduced GI toxicity |
Pyrimidine—a six-membered, nitrogen-containing heterocycle—confers unique electronic and hydrogen-bonding properties essential for biomolecular recognition. When integrated with sulfonamides, pyrimidine enables multipoint target engagement through:
Three-Dimensional Complementarity: The planar pyrimidine ring system mimics purine/pyrimidine bases, facilitating interactions with enzyme active sites involved in nucleotide metabolism (e.g., dihydrofolate reductase, thymidylate synthase) [4] [8].
Tunable Electronic Effects: Nitrogen positioning (1,3 vs 1,2) modulates ring electron deficiency, influencing π-stacking with protein aromatic residues and metal coordination in metalloenzymes like carbonic anhydrases [4].
Structurally, N-ethylpyrimidine-5-sulfonamide features a sulfonamide tether at C5—a strategic vector for optimizing target affinity. Recent anticancer hybrids demonstrate how substituents modulate potency:
Table 2: Structure-Activity Relationships in Pyrimidine-Sulfonamide Anticancer Hybrids
Hybrid Structure | Key Substituents | Target | Potency (IC₅₀) | |
---|---|---|---|---|
Hybrid 1a | Piperidinyl at C2; Carboxylic acid | Hsp90-Cdc37 PPI | 1.73 μM (HCT-116) | |
Hybrid 3a | Methyl on pyrimidine | VEGFR2 | 6.99 μM (HCT-116) | |
Hybrid 5 | Dimethoxyphenyl at C6 | G2/M arrest | 2.40 μM (T-47D) | |
DDO-5994 | Hydroximic acid | CDK4/6 degradation | 6.34 μM (HCT-116) | [4] |
The N-ethyl group in N-ethylpyrimidine-5-sulfonamide introduces steric and lipophilic elements that enhance blood-brain barrier permeability while reducing metabolic susceptibility compared to N-H analogs—critical for CNS-targeted therapeutics [3] [7].
N-Ethylpyrimidine-5-sulfonamide (MW: 187.22 g/mol; CAS: 1863305-74-1) represents a structurally streamlined hybrid engineered for polypharmacology. Its design rationale integrates three strategic principles:
Dual-Pharmacophore Synergy: The molecule combines the sulfonamide's established carbonic anhydrase inhibition capacity with pyrimidine's kinase-interaction potential, enabling concurrent modulation of cancer-associated pathways. Hybrid analogs demonstrate simultaneous inhibition of VEGFR2 (IC₅₀: 100–120 nM) and Hsp90-client proteins—mechanistically distinct targets [4].
Metabolic Resilience: Incorporation of the N-ethyl group minimizes oxidative deamination by hepatic CYP450 enzymes, addressing a key limitation of arylamine-containing sulfonamides. Plasma stability studies of related compounds show t₁/₂ > 96 minutes in mice and >124 minutes in humans—superior to first-generation sulfonamides [4] [7].
Combinatorial Compatibility: The scaffold's synthetic accessibility allows derivatization at three key sites:
This versatility enables rational design of hybrids like DDO-5994—an N-ethylpyrimidine-5-sulfonamide analog showing ∼45% tumor growth inhibition in HCT-116 xenografts at 20 mg/kg via oral administration, validating the scaffold's in vivo efficacy [4].
Table 3: Biological Targets Accessible via N-Ethylpyrimidine-5-sulfonamide Hybridization
Target Class | Representative Hybrid | Therapeutic Application | Mechanistic Outcome |
---|---|---|---|
Heat Shock Proteins | 1a, DDO-5994 | Colon cancer | Disruption of Hsp90-Cdc37 PPI; Client kinase degradation |
Receptor Tyrosine Kinases | 4a, 4b | Breast/colon cancer | VEGFR2 inhibition; Anti-angiogenesis |
Carbonic Anhydrases | Unmodified scaffold | Glioblastoma, metastasis | pH modulation; Suppression of invasion |
Apoptosis Regulators | 5, 7 | Multidrug-resistant cancers | G2/M arrest; Caspase activation |
The scaffold's balanced amphiphilicity (LogP: ∼-0.91) facilitates cell membrane penetration while retaining water solubility—addressing a key challenge in kinase inhibitor development [3]. When combined with pyrimethamine derivatives, it exhibits enhanced antiparasitic activity through dual folate pathway inhibition, exemplifying its adaptability to infectious disease applications [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: